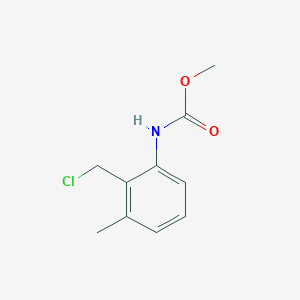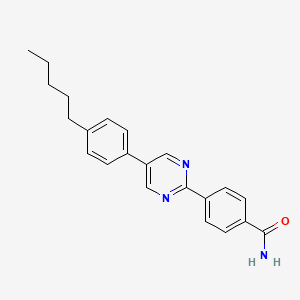
2(5H)-Thiazolethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Thiazolethione is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is part of the thiazole family, which is known for its presence in various natural products and its wide range of biological activities . Thiazole derivatives have been extensively studied due to their medicinal properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2(5H)-Thiazolethione can be synthesized through several methods. One common approach involves the reaction of thioamides with α-haloketones under basic conditions . Another method includes the cyclization of thioureas with α-haloketones in the presence of a base . These reactions typically occur under reflux conditions in solvents such as ethanol or dioxane .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer . Catalysts such as vanadium oxide loaded on fluorapatite have been employed to enhance the reaction rate and yield . The use of green solvents and sustainable catalysts is also gaining popularity in industrial production to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2(5H)-Thiazolethione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2(5H)-Thiazolethione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Thiazole derivatives are studied for their potential as enzyme inhibitors and receptor ligands.
Industry: Thiazole compounds are used in the production of dyes, pigments, and photographic sensitizers.
Mécanisme D'action
The mechanism of action of 2(5H)-Thiazolethione involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites . This binding can disrupt the enzyme’s function, leading to the inhibition of specific biochemical pathways . Additionally, thiazole derivatives can interact with receptors on cell surfaces, modulating cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to 2(5H)-Thiazolethione.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.
2-Aminothiazole: A thiazole derivative with an amino group at the 2-position.
Uniqueness
This compound is unique due to its sulfur-containing thione group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives . This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
82358-10-9 |
|---|---|
Formule moléculaire |
C3H3NS2 |
Poids moléculaire |
117.20 g/mol |
Nom IUPAC |
5H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1H,2H2 |
Clé InChI |
AXYQBXNMZBBTID-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC(=S)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8649161.png)


![4-[(4-Ethyl-1-piperazinyl)methyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B8649190.png)
![N-(3-bromophenyl)-7-fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B8649198.png)

![Benzene, [(6-bromohexyl)thio]-](/img/structure/B8649234.png)
![4-[3-(Dimethylamino)butyl]-phenol](/img/structure/B8649241.png)
![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B8649243.png)


